N-cyclopentyl-2-{[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c1-26-14-8-4-7-13(9-14)24-17-16(22-23-24)18(20-11-19-17)27-10-15(25)21-12-5-2-3-6-12/h4,7-9,11-12H,2-3,5-6,10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTCHVTYPWHMGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4CCCC4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-{[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyrimidine core, followed by the introduction of the methoxyphenyl group and the cyclopentyl group. The final step involves the attachment of the sulfanylacetamide moiety.
Formation of Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.
Introduction of Methoxyphenyl Group: This can be achieved through a substitution reaction using a methoxyphenyl halide and a suitable base.
Attachment of Cyclopentyl Group: This step involves the alkylation of the triazolopyrimidine core with a cyclopentyl halide.
Formation of Sulfanylacetamide Moiety: The final step involves the reaction of the intermediate with a thiol and an acylating agent to form the sulfanylacetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-{[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolopyrimidine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides, bases, and nucleophiles are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can yield various substituted derivatives.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to N-cyclopentyl-2-{[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide exhibit promising anticancer properties. The following points summarize key findings:
- Cytotoxicity : Studies have shown that related triazolo-pyrimidines demonstrate cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung carcinoma (SK-LU-1) cells. The cytotoxicity of these compounds can be significantly higher than standard chemotherapy agents like 5-fluorouracil .
- Mechanism of Action : The proposed mechanisms include inhibition of specific kinases involved in cancer cell proliferation and survival. For instance, the compound's ability to target kinases such as CDK4 and ARK5 may disrupt cell cycle regulation and induce apoptosis in cancer cells .
Other Pharmacological Activities
In addition to anticancer effects, this compound may exhibit other pharmacological activities:
- Antimicrobial Effects : Similar compounds have shown antibacterial and antifungal properties, suggesting potential applications in treating infections .
- Anticonvulsant Activity : Some derivatives have been evaluated for their anticonvulsant properties, indicating a broader therapeutic potential beyond oncology .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for drug design. Key observations include:
| Structural Feature | Effect on Activity |
|---|---|
| Cyclopentyl Group | Increases lipophilicity; enhances cellular uptake |
| Methoxy Group | Modulates interaction with target proteins |
| Sulfanyl Linkage | Influences solubility and stability |
This table illustrates how modifications to the compound can optimize its pharmacological profile.
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a series of triazolo-pyrimidine derivatives against human cancer cell lines. This compound was among the most potent candidates identified. The compound exhibited IC50 values significantly lower than those of established chemotherapeutics.
Case Study 2: Mechanistic Insights
Research employing molecular docking studies revealed that the compound effectively binds to the active site of target kinases. These findings support its role as a multikinase inhibitor and provide insights into its mechanism of action in disrupting cancer cell signaling pathways.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-{[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Comparison with Similar Compounds
Triazolopyrimidine Derivatives
- BJ02156 (N-cyclohexyl-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide): Structural Differences: Replaces the 3-methoxyphenyl group with a 4-fluorophenyl and substitutes cyclopentyl with cyclohexyl. Cyclohexyl increases steric bulk compared to cyclopentyl, which may reduce solubility but improve metabolic stability . Molecular Weight: 386.45 g/mol (vs. ~386–388 g/mol for the target compound, assuming similar substituents).
Oxadiazole-Based Analogs
- Z9 (N-cyclopentyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide): Structural Differences: Replaces the triazolopyrimidine core with a 1,2,4-oxadiazole ring and uses a phenoxy (-O-) linker instead of sulfanyl. The ether linker may decrease metabolic resistance compared to sulfanyl .
Substituent Position and Electronic Effects
- 3-Methoxyphenyl vs. 4-Fluorophenyl :
- Sulfanyl vs. Thioether-containing analogs (e.g., ZINC98086540 in ) may show similar stability but differ in hydrogen-bonding capacity .
Pharmacokinetic and Physicochemical Properties
*Estimated using fragment-based methods.
Biological Activity
N-cyclopentyl-2-{[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of thiazolopyrimidines and features a unique structural arrangement that includes a cyclopentyl group, a methoxyphenyl moiety, and a sulfanylacetamide linkage. The exploration of its biological activity is critical for understanding its therapeutic potential.
Molecular Structure
- IUPAC Name : this compound
- Molecular Formula : C18H20N6O2S
- Molecular Weight : 382.46 g/mol
Structural Features
The compound's structure can be broken down into several key components:
- Cyclopentyl Group : A five-membered carbon ring that contributes to the compound's lipophilicity.
- Methoxyphenyl Group : Enhances the compound's interaction with biological targets through π-π stacking interactions.
- Triazolo[4,5-d]pyrimidine Core : A heterocyclic structure known for its diverse biological activities.
- Sulfanyl Linkage : May facilitate interactions with thiol groups in biological systems.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, potentially altering metabolic processes.
- Receptor Modulation : It could bind to various receptors, influencing cellular signaling pathways and leading to therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar compounds within the triazolo[4,5-d]pyrimidine class. For instance:
- Cell Line Studies : Compounds with similar structures have shown significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Similar Compound A | HeLa | 15.0 |
| Similar Compound B | HepG2 | 12.5 |
| N-cyclopentyl derivative | A549 | 10.0 |
Antimicrobial Activity
The compound's potential antimicrobial properties are also under investigation. Studies on related Mannich bases have demonstrated activity against various bacterial and fungal strains, suggesting that N-cyclopentyl derivatives may exhibit similar effects .
Other Biological Activities
Research has indicated that compounds within this structural family may possess additional activities:
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in preclinical models.
- Antioxidant Properties : The presence of phenolic groups may confer antioxidant capabilities.
Study 1: Anticancer Screening
A study published in Cancer Research evaluated a library of triazolo-pyrimidine compounds for their anticancer activity. The findings suggested that modifications to the methoxy and cyclopentyl groups significantly influenced cytotoxicity profiles against various cancer cell lines .
Study 2: Enzyme Inhibition Assays
In another investigation focused on enzyme inhibition, researchers found that derivatives similar to this compound effectively inhibited key enzymes involved in cancer metabolism, such as topoisomerase I and II .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-cyclopentyl-2-{[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves constructing the triazolopyrimidine core first, followed by sulfanylation and amidation. For example:
- Step 1 : Formation of the triazolopyrimidine ring via cyclization of substituted pyrimidine precursors under reflux with catalysts like Pd(PPh₃)₄ .
- Step 2 : Sulfanylation at the 7-position using thiourea derivatives in polar aprotic solvents (e.g., DMF) at 80–100°C .
- Step 3 : Acetamide coupling via nucleophilic substitution with N-cyclopentyl bromoacetamide in the presence of a base (e.g., K₂CO₃) .
- Optimization : Reaction yields are sensitive to solvent polarity and temperature. For instance, DMF increases sulfanylation efficiency compared to acetone .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Assign peaks for the triazolopyrimidine aromatic protons (δ 8.5–9.0 ppm) and methoxyphenyl groups (δ 3.8–4.0 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) with expected [M+H]⁺ ion matching theoretical calculations .
- X-ray Crystallography : Resolve crystal packing and intramolecular hydrogen bonds (e.g., N–H⋯N interactions in triazolopyrimidine cores) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Hypothesis Testing :
- Metabolic Stability : Assess hepatic microsomal degradation using LC-MS to identify labile groups (e.g., methoxyphenyl or sulfanyl moieties) .
- Solubility Optimization : Modify substituents (e.g., cyclopentyl vs. methylphenyl groups) to enhance bioavailability, guided by LogP calculations .
- Data Reconciliation : Cross-validate assays (e.g., enzyme inhibition vs. cell viability) using standardized protocols to rule out false positives .
Q. How can computational methods predict the compound’s molecular targets and binding modes?
- Approach :
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., CDK2) based on triazolopyrimidine’s affinity for ATP-binding pockets .
- MD Simulations : Analyze stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns) to prioritize targets .
- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from kinase inhibition assays .
Methodological Considerations
Q. How should researchers design dose-response experiments to evaluate cytotoxicity?
- Protocol :
- Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with concentrations ranging from 1 nM–100 µM .
- Include positive controls (e.g., doxorubicin) and normalize viability to untreated cells.
- Data Analysis : Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism) and validate with triplicate runs .
Q. What techniques assess the compound’s stability under physiological conditions?
- Experimental Design :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .
- Thermal Stability : Perform TGA/DSC to identify decomposition points (>200°C indicates robustness) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
